Elacestrant, marketed under the brand name Orserdu, is a selective estrogen receptor degrader (SERD) primarily used in the treatment of estrogen receptor-positive breast cancer. It selectively binds to the estrogen receptor-alpha (ERα), antagonizing its activity and promoting its degradation. This mechanism is particularly beneficial for patients with breast cancer that has become resistant to other forms of endocrine therapy, such as selective estrogen receptor modulators and aromatase inhibitors. Elacestrant was approved for use in the United States in January 2023 and in the European Union in September 2023, marking a significant advancement in breast cancer treatment options .
Elacestrant functions by targeting estrogen receptors (ERs), particularly ER alpha (ERα) []. Estrogen promotes the growth of some breast cancers. By binding to ERs, Elacestrant blocks estrogen from attaching and reduces its stimulating effects []. Additionally, Elacestrant is categorized as a SERD because it promotes the degradation of ERs, further limiting their influence on cancer cells [].
Data on the specific physical and chemical properties of Elacestrant, such as melting point, boiling point, and solubility, is not publicly available at this time.
Unlike traditional anti-estrogen therapies like Tamoxifen, which block estrogen receptors, Elacestrant works by degrading them. Estrogen receptors are proteins found in some breast cancer cells that promote tumor growth. By degrading these receptors, Elacestrant aims to prevent the cancer cells from receiving growth signals from estrogen [].
This mechanism may be particularly beneficial for patients whose tumors have developed resistance to other endocrine therapies. Resistance can occur when mutations arise in the estrogen receptor, rendering it insensitive to traditional blockers. Studies suggest Elacestrant may still be effective in these cases [].
The most prominent clinical trial for Elacestrant is the Phase 3 EMERALD study (NCT03778931). This randomized, open-label trial compared Elacestrant to standard of care endocrine monotherapy in patients with ER-positive, HER2-negative advanced or metastatic breast cancer who had already received prior hormonal therapy [].
Results from the EMERALD trial published in the Journal of Clinical Oncology showed that Elacestrant demonstrated a statistically significant improvement in progression-free survival compared to standard care []. This suggests that Elacestrant may be a promising new treatment option for patients with advanced breast cancer.
Elacestrant's chemical formula is , with a molar mass of approximately 458.646 g/mol. Its mechanism of action involves binding to ERα, leading to the inhibition of estradiol-mediated cell proliferation and degradation of the receptor through the proteasomal pathway. Unlike traditional endocrine therapies, elacestrant does not merely block the receptor but actively promotes its turnover, thereby disrupting downstream signaling pathways critical for tumor growth .
Elacestrant exhibits potent anti-estrogenic activity, particularly in estrogen receptor-positive breast cancer models. In vitro studies have shown that it can inhibit cell proliferation induced by estradiol and induce ERα degradation. Its selectivity for ERα over ERβ (with half maximal inhibitory concentrations of 48 nmol/L versus 870 nmol/L) underscores its targeted action against breast cancer cells while minimizing effects on other tissues . Furthermore, elacestrant has demonstrated efficacy against tumors harboring specific mutations in the estrogen receptor gene (ESR1), which are associated with endocrine resistance .
Elacestrant is primarily indicated for patients with advanced or metastatic estrogen receptor-positive breast cancer, especially those who have developed resistance to other therapies. Its oral bioavailability makes it a convenient alternative to injectable SERDs like fulvestrant. Clinical studies have shown that elacestrant can reduce tumor size and improve progression-free survival rates in heavily pretreated populations .
Elacestrant is known to interact with various cytochrome P450 enzymes, particularly CYP3A4, which is responsible for its metabolism. Co-administration with strong CYP3A4 inhibitors can increase elacestrant exposure and potentially heighten the risk of adverse reactions, while inducers may reduce its effectiveness by decreasing plasma levels . Additionally, elacestrant acts as an inhibitor of P-glycoprotein and breast cancer resistance protein, influencing the pharmacokinetics of co-administered drugs .
Several compounds exhibit similar mechanisms of action or therapeutic applications as elacestrant:
Compound | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Fulvestrant | Selective Estrogen Receptor Degrader | Binds to ERα, promotes degradation | Requires intramuscular injection; lower oral bioavailability |
Tamoxifen | Selective Estrogen Receptor Modulator | Blocks ER activity; partial agonist | Oral administration; potential agonistic effects on endometrium |
Anastrozole | Aromatase Inhibitor | Inhibits aromatase enzyme, reducing estrogen production | Primarily used for postmenopausal women; does not target ER directly |
Letrozole | Aromatase Inhibitor | Similar to Anastrozole; inhibits estrogen synthesis | Also used in postmenopausal women; non-selective for ER |
Elacestrant's unique profile includes its oral bioavailability and ability to cross the blood-brain barrier, allowing it to target metastases effectively. Its distinct mechanism as a SERD provides a therapeutic option for patients who have developed resistance to other hormonal therapies .